molecular formula C17H17ClN4O2 B1391800 ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1221715-35-0

ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1391800
CAS No.: 1221715-35-0
M. Wt: 344.8 g/mol
InChI Key: OINUTQSDVPDELL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. For example, starting with 4-chlorobenzylamine and ethyl acetoacetate, the reaction proceeds through a series of condensation and cyclization steps under controlled conditions.

    Substitution Reactions:

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH or K2CO3 in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Ethyl 4-{[(4-bromophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Uniqueness

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its fluorinated or brominated analogs. This uniqueness can be attributed to the electronic and steric effects imparted by the chlorine atom.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-3-24-17(23)14-9-20-16-13(10-21-22(16)2)15(14)19-8-11-4-6-12(18)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINUTQSDVPDELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)Cl)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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